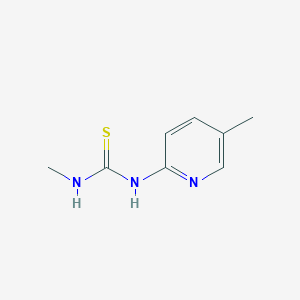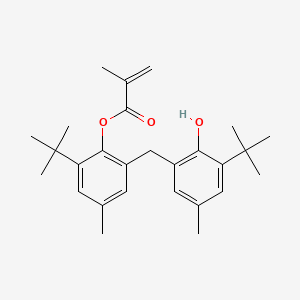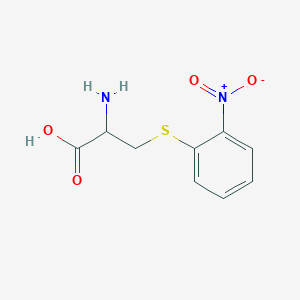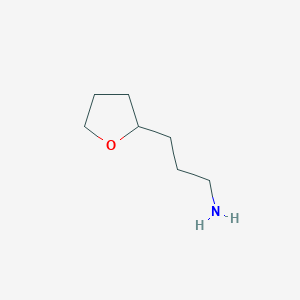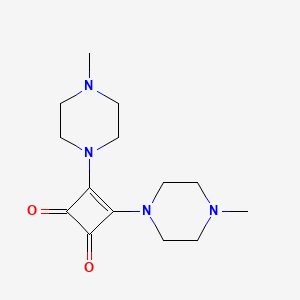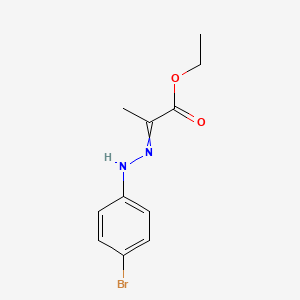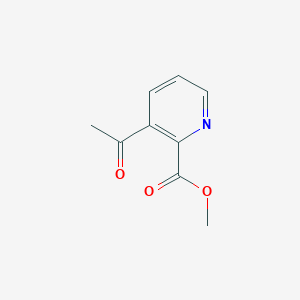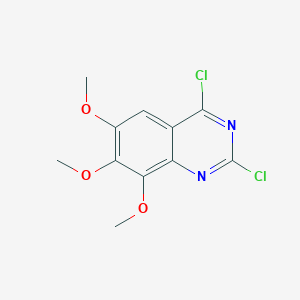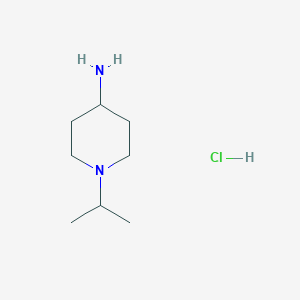![molecular formula C8H7NO3 B8732082 1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone CAS No. 76470-46-7](/img/structure/B8732082.png)
1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone” is a chemical compound with a molecular weight of 166.93 . It is also known as [1,3]dioxolo [4,5-b]pyridin-6-ylboronic acid .
Synthesis Analysis
The synthesis of related compounds has been achieved by an efficient one-pot three-component reaction . The process involves reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction conditions . This method is efficient and largely acceptable due to its simple operational procedure, broad substrate scope, column chromatography-free separations, and high yield of products .Molecular Structure Analysis
The InChI code for the compound is 1S/C6H6BNO4/c9-7 (10)4-1-5-6 (8-2-4)12-3-11-5/h1-2,9-10H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Propiedades
Número CAS |
76470-46-7 |
|---|---|
Fórmula molecular |
C8H7NO3 |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
1-([1,3]dioxolo[4,5-b]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C8H7NO3/c1-5(10)6-2-7-8(9-3-6)12-4-11-7/h2-3H,4H2,1H3 |
Clave InChI |
FCWABXGEIUQUFF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(N=C1)OCO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

